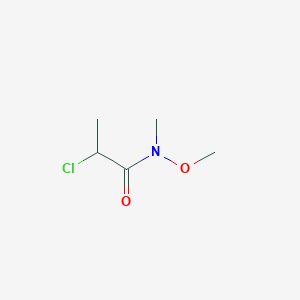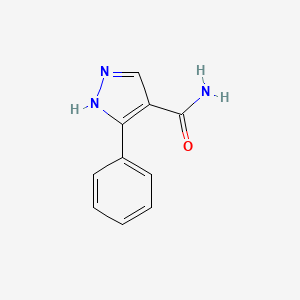
3-phenyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
3-Phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound . It is a pyrazole derivative, which forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs . It has noteworthy biological properties that include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides involves a series of steps. The structures of the synthesized compounds are characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involves the use of various solvents and reaction conditions .Molecular Structure Analysis
The molecular structure of 3-phenyl-1H-pyrazole-4-carboxamide is characterized by spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The structure elucidation involves the use of single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving 3-phenyl-1H-pyrazole-4-carboxamide are complex and involve various intermediates . The reactions are characterized by 1H-NMR, 13C-NMR, and HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-phenyl-1H-pyrazole-4-carboxamide are characterized by spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The compound has a molecular weight of 188.18 .Applications De Recherche Scientifique
1. Environmental and Biological Applications
3-Phenyl-1H-pyrazole-4-carboxamide derivatives have been used in environmental and biological contexts. For example, a study by Zamani et al. (2009) described the synthesis of a Cr3+-selective ionophore based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (APC), used for detecting chromium ions in biological samples and wastewater from chromium electroplating industries (Zamani et al., 2009).
2. Synthesis of Heterocyclic Compounds
The compound serves as a building block for synthesizing various heterocyclic compounds. A review by El‐Mekabaty (2014) presented comprehensive methods for preparing and the chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in synthesizing polyfunctionalized heterocyclic compounds (El‐Mekabaty, 2014).
3. Antibacterial and Antifungal Properties
Studies have shown the antibacterial and antifungal properties of 3-phenyl-1H-pyrazole-4-carboxamide derivatives. Pitucha et al. (2011) synthesized derivatives with potential as antimicrobial agents, notably against Staphylococcus aureus (Pitucha et al., 2011). Similarly, Du et al. (2015) explored novel derivatives for their antifungal activity against phytopathogenic fungi (Du et al., 2015).
4. Applications in Agricultural Sciences
3-Phenyl-1H-pyrazole-4-carboxamide derivatives also find applications in agricultural sciences. Zhao et al. (2017) created novel pyrazole carboxamide compounds with good nematocidal activity against Meloidogyne incognita, indicating their potential use as agrochemicals (Zhao et al., 2017).
5. Anticancer and Antiproliferative Effects
Research has also been conducted on the anticancer and antiproliferative effects of these compounds. For example, Lu et al. (2014) synthesized pyrazole-3-carboxamide derivatives and investigated their antiproliferative effect on cancer cells, elucidating their potential antitumor mechanisms (Lu et al., 2014). Ahsan et al. (2018) also synthesized analogues that showed promising cytotoxicity against breast cancer cell lines (Ahsan et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-phenyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-6-12-13-9(8)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPLEOTIAIKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-Pyridinyl)phenyl]-1-ethanamine](/img/structure/B1486439.png)
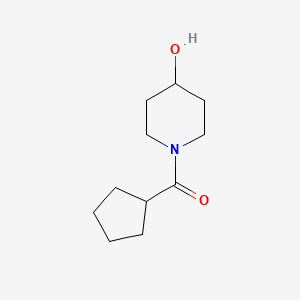
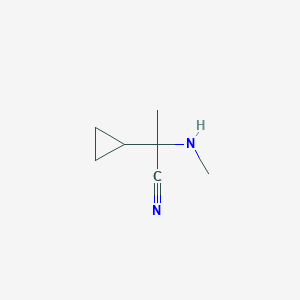
amine](/img/structure/B1486443.png)
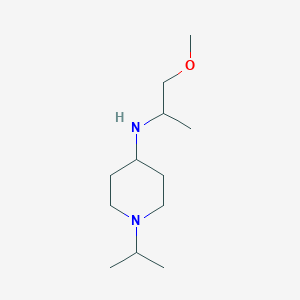
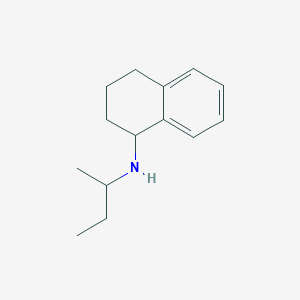
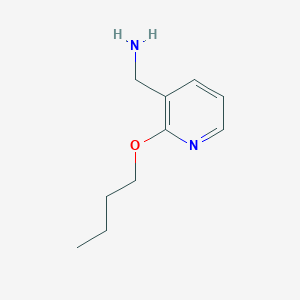
amine](/img/structure/B1486447.png)
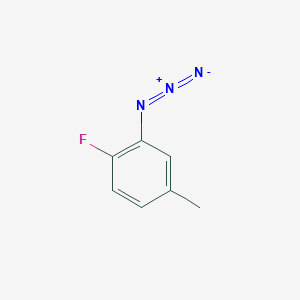
![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)
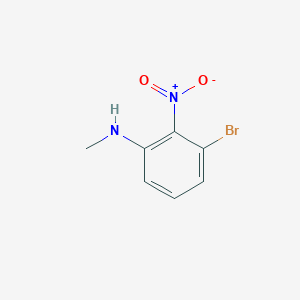
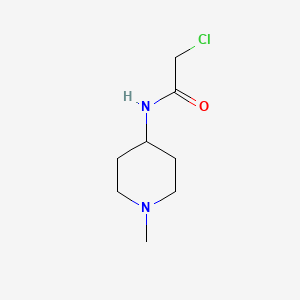
![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)
